3-(Boc-amino)-1-methanesulfonylpyrrolidine
Overview
Description
3-(Boc-amino)-1-methanesulfonylpyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methanesulfonyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the methanesulfonyl group is a strong electron-withdrawing group that can influence the reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine typically involves the protection of the amino group with a Boc group followed by the introduction of the methanesulfonyl group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine. This intermediate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine to introduce the methanesulfonyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles.
Reduction Reactions: The Boc group can be removed under acidic conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanesulfonyl group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is the deprotected amine.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-(Boc-amino)-1-methanesulfonylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Can be used in the study of enzyme mechanisms where the Boc group serves as a protecting group.
Medicine: Potential use in the development of pharmaceuticals where the Boc group can be removed to reveal the active amine.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-methanesulfonylpyrrolidine largely depends on the context in which it is used. In organic synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1-methanesulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(Boc-amino)-1-methanesulfonylpyrrolidine-2-carboxylic acid: Similar structure but with an additional carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a Boc-protected amino group and a methanesulfonyl group on a pyrrolidine ring. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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